Fmoc-D-Thz-OH

Descripción general

Descripción

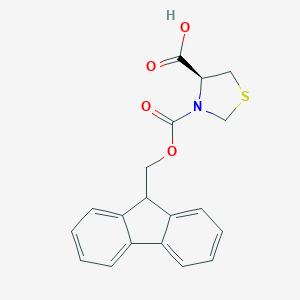

Fmoc-D-Thz-OH: It is widely used in peptide synthesis due to its ability to protect the amino group during coupling reactions. The compound is characterized by its heterocyclic structure, which includes nitrogen, carbon, and sulfur atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-D-Thz-OH can be synthesized using various methods. One common method involves the reaction between Fmoc-L-Cys (Trt)-OH and ethylenediamine in the presence of triethylamine. The resulting product is purified by recrystallization and confirmed using spectroscopic techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. The use of this compound in SPPS helps protect the amino group during the coupling reactions, ensuring the integrity of the peptide chain.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-D-Thz-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazoline derivatives.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Peptide Synthesis

Fmoc-D-Thz-OH is primarily employed in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during coupling reactions, enabling the construction of complex peptides with specific stereochemical configurations. The stability of the Fmoc group under various conditions allows for efficient peptide assembly and subsequent deprotection under basic conditions, typically using piperidine .

1.2 Mechanism of Action

The mechanism of action involves the following steps:

- Protection : The amino group is protected using Fmoc chloride.

- Cyclization : Formation of the thiazolidine ring through cyclization reactions.

- Deprotection : Removal of the Fmoc group under basic conditions to allow further reactions .

Biological Applications

2.1 Protein-Protein Interactions

In biological research, this compound is utilized to study protein-protein interactions. Its incorporation into peptide sequences allows researchers to investigate binding affinities and mechanisms between proteins .

2.2 Enzyme Mechanisms

The compound has been shown to play a role in enzyme-substrate interactions, particularly in studies focusing on enzymes that interact with sulfur-containing amino acids. This property makes it a valuable tool for elucidating enzyme mechanisms and developing inhibitors .

Medical Applications

3.1 Therapeutics Development

This compound is integral in developing peptide-based therapeutics due to its biocompatibility and stability. It is used in synthesizing peptides that target specific diseases, including cancer and metabolic disorders.

3.2 Drug Delivery Systems

The compound is also explored in creating peptide-based materials such as hydrogels for drug delivery applications. These materials can be engineered to release therapeutic agents in a controlled manner, enhancing treatment efficacy .

Industrial Applications

4.1 Peptide Production

In the pharmaceutical industry, this compound is employed for producing synthetic peptides used in research and drug development. Its ability to facilitate the synthesis of peptides with desired properties makes it a key component in industrial applications .

4.2 Nanomaterials and Biosensing

The compound's unique structural features allow it to be incorporated into nanomaterials for biosensing applications. These materials can detect biomolecules or environmental toxins, contributing to advancements in analytical chemistry and environmental monitoring .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical | Solid-phase peptide synthesis | Efficient coupling and deprotection |

| Biological | Study of protein-protein interactions | Insights into molecular mechanisms |

| Medical | Development of peptide-based therapeutics | Biocompatibility and targeted delivery |

| Industrial | Production of synthetic peptides | Scalability for pharmaceutical applications |

| Nanotechnology | Creation of biosensing materials | Enhanced detection capabilities |

Case Studies

-

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent against metabolic disorders. -

Case Study 2: Controlled Drug Release

Research on hydrogels incorporating this compound revealed sustained release profiles for therapeutic proteins, indicating its applicability in controlled drug delivery systems.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Thz-OH involves its ability to protect the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride . The Fmoc group is then removed under mildly basic conditions, such as with piperidine, to unmask the primary amine . This allows for the sequential addition of amino acids in SPPS .

Comparación Con Compuestos Similares

Fmoc-L-Thz-OH: Similar to Fmoc-D-Thz-OH but with a different stereochemistry.

Fmoc-L-Cys (Trt)-OH: Another compound used in peptide synthesis with a different protecting group.

Fmoc-Lys (Boc)-OH: Used in peptide synthesis with a different protecting group and side chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the thiazolidine ring. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis.

Actividad Biológica

Fmoc-D-Thz-OH, or Nα-fluorenylmethoxycarbonyl-D-thiazolidine-4-carboxylic acid, is a compound utilized in peptide synthesis and biological research. Its unique structural features allow it to play significant roles in various biochemical processes, particularly in the study of protein interactions and enzyme mechanisms. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of reactions that involve the protection of the amino group with an Fmoc group followed by the formation of a thiazolidine ring. The general synthetic route includes:

- Protection of the amino group with Fmoc chloride.

- Formation of the thiazolidine ring via cyclization reactions.

- Purification using chromatographic techniques.

This compound is notable for its stability during cleavage reactions mediated by hydrofluoric acid (HF) or trifluoroacetic acid (TFA), making it suitable for use in solid-phase peptide synthesis (SPPS) .

The biological activity of this compound primarily revolves around its incorporation into peptides and proteins. The Fmoc group serves as a protective moiety that prevents unwanted reactions during synthesis. Once incorporated, the thiazolidine ring can participate in various biochemical interactions, such as:

- Enzyme Inhibition : this compound can inhibit enzymes that interact with sulfur-containing amino acids.

- Protein Binding : It binds to specific protein targets, influencing their function and activity .

Applications in Biological Research

This compound has several applications in biological research:

- Protein-Protein Interactions : It is used to investigate how proteins interact with each other, which is crucial for understanding cellular processes .

- Enzyme Mechanisms : The compound aids in studying enzyme mechanisms by providing insights into how enzymes interact with substrates and inhibitors .

- Peptide-Based Therapeutics : It is involved in synthesizing peptide-based drugs, contributing to the development of new therapeutic agents .

Table 1: Summary of Studies Involving this compound

Case Study: Enzyme Inhibition

A significant study explored the inhibition properties of this compound on enzymes that interact with sulfur-containing residues. The researchers found that the compound effectively inhibited target enzymes, leading to altered metabolic pathways within cells. This finding underscores its potential as a tool for drug development targeting specific enzymatic functions .

Propiedades

IUPAC Name |

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWNZLPLVVGCMO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-89-0 | |

| Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.